molecular formula C22H26N6O3 B2555480 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013991-55-3

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2555480
CAS RN: 1013991-55-3
M. Wt: 422.489
InChI Key: TYXVTKATYVONLL-UHFFFAOYSA-N
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Description

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O3 and its molecular weight is 422.489. The purity is usually 95%.
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Scientific Research Applications

Green Catalysis in Synthesis

The use of 1,3-dimethyl-7H-purine-2,6-dione (theophylline) as an eco-friendly and reusable solid base catalyst demonstrates the compound's utility in green chemistry. It facilitates the high-yielding, one-pot synthesis of novel spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives through a domino multi-component condensation reaction. This method highlights the compound's role in promoting environmentally friendly synthetic processes (Yazdani-Elah-Abadi et al., 2017).

Structural Insights and Dimerization

Structural analysis of isomeric pyrazolo[3,4-d]pyrimidine-based molecules reveals the impact of interchanged substitutions on molecular dimerization. In one isomer, weak intermolecular hydrogen bonds lead to dimer formation, while in the other, the arrangement of substituents prevents this, showcasing the subtle effects of molecular structure on intermolecular interactions (Avasthi et al., 2002).

Combinatorial Chemistry for Heterocycles

The compound's structural framework is beneficial in combinatorial chemistry, facilitating the synthesis of complex heterocycles. Through catalyst-free conditions, it allows for the creation of diverse pyrazoloacridine and pyrazoloquinoline derivatives, showcasing its versatility in generating pharmacologically relevant structures with high regioselectivity (Chen et al., 2013).

properties

IUPAC Name

1-benzyl-8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-5-31-12-11-26-18-19(23-21(26)28-16(3)13-15(2)24-28)25(4)22(30)27(20(18)29)14-17-9-7-6-8-10-17/h6-10,13H,5,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXVTKATYVONLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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